2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

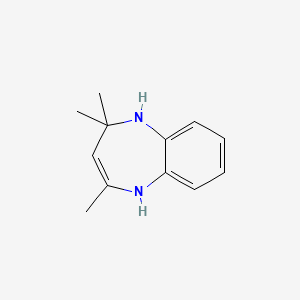

2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and three methyl groups attached to the diazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine typically involves the reaction of o-phenylenediamine with acetone. One common method includes heating o-phenylenediamine with acetone in ethanol under reflux conditions. The reaction proceeds through a cyclization process, forming the benzodiazepine ring .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Salt Formation with Carboxylic Acids

Under acidic conditions, the compound forms stable iminium salts. For example, refluxing with isophthalic acid in ethanol yields 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate :

Reaction :

Benzodiazepine+Isophthalic AcidEthanol, ΔIminium Isophthalate Salt

Characterization :

-

X-ray Crystallography : Confirms the iminium cation structure with planar geometry and hydrogen bonding between the carboxylate anion and NH groups .

Degradation and Stability

-

Thermal Stability : Decomposes above 200°C, with fragmentation patterns observed in GC-MS analysis .

-

Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in strong acidic/basic media via ring-opening reactions.

Biological Activity and Derivatives

Though not a direct reaction of the parent compound, its derivatives (e.g., halogenated or aryl-substituted analogs) show enhanced bioactivity:

Scientific Research Applications

Overview

2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine family, which is primarily known for its psychoactive properties. This compound has been studied for its unique structural characteristics and potential applications across various scientific fields, including medicinal chemistry and biochemistry.

Medicinal Chemistry

- Psychoactive Research : Benzodiazepines are widely studied for their effects on the central nervous system. While this compound itself may not be a primary drug candidate, its derivatives and related compounds are explored for anxiolytic and sedative properties.

Biochemical Studies

- Enzyme Interaction : Research indicates that this compound interacts with various enzymes and proteins, influencing biochemical pathways. It has been shown to form iminium cations that can affect cellular metabolism and signaling pathways .

Chemical Synthesis

- Model Compound : This compound serves as a model in synthetic organic chemistry to study the reactivity of benzodiazepines. Its unique trimethyl substitution pattern allows researchers to explore how structural modifications affect chemical behavior and biological activity .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound demonstrated that using microwave irradiation significantly reduced reaction time while increasing yield compared to traditional heating methods. This approach highlights the importance of modern techniques in chemical synthesis.

Case Study 2: Biological Interaction Analysis

Another research project investigated the interaction of this compound with cellular components. The study utilized NMR spectroscopy to analyze how this compound binds to proteins involved in neurotransmission. Results indicated potential modulation of receptor activity through specific binding interactions .

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters and exerting its effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

- 1H-2,3-dihydro-2,2,4-trimethyl-1,5-benzodiazepine

- 2,2,4-Trimethyl-1,3-dihydro-1,5-benzodiazepine

Uniqueness

2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern and the presence of three methyl groups on the diazepine ring.

Biological Activity

2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine family, known for its psychoactive properties. This article explores its biological activity, synthesis methods, and potential applications in pharmacology.

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

- CAS Number : 24107-34-4

The compound features a fused benzodiazepine ring structure that contributes to its biological activity.

Synthesis Methods

Recent studies have highlighted various synthesis approaches for this compound:

- Cyclocondensation Reaction :

Pharmacological Effects

Benzodiazepines are primarily known for their anxiolytic, sedative, and muscle relaxant properties. The biological activity of this compound can be summarized as follows:

- Anxiolytic Activity : Exhibits potential in reducing anxiety levels in animal models.

- Sedative Effects : Demonstrates sedative properties similar to other benzodiazepines.

The mechanism of action typically involves modulation of the gamma-aminobutyric acid (GABA) receptor system. Benzodiazepines enhance the effect of GABA at the GABA_A receptor by increasing the frequency of chloride channel opening.

Case Studies

Several studies have examined the effects and applications of benzodiazepines including derivatives like this compound:

- Study on Anxiolytic Effects :

- Sedative Properties Assessment :

Toxicological Profile

While benzodiazepines are generally considered safe when used appropriately, they can exhibit side effects such as sedation and dependency. The specific toxicological data for this compound remains limited and requires further investigation.

Comparative Analysis

A comparison table illustrating the biological activity of various benzodiazepines is presented below:

| Compound Name | Anxiolytic Activity | Sedative Effects | GABA_A Modulation |

|---|---|---|---|

| This compound | Moderate | High | Positive |

| Diazepam | High | Very High | Positive |

| Lorazepam | High | High | Positive |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine, and how can reaction conditions be optimized?

- A common approach involves multi-step cyclization reactions, often starting with substituted benzaldehyde derivatives. For example, refluxing precursors like 4-amino-triazoles with benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification . Optimization may involve adjusting stoichiometry, solvent polarity, or catalytic additives to enhance yield and purity.

Q. What analytical methods are critical for characterizing this compound and its impurities?

- High-performance liquid chromatography (HPLC) with UV detection is essential for purity assessment, particularly for identifying impurities at retention times relative to the main peak (e.g., 0.5–2.1 RRT). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography for resolving stereochemistry, as demonstrated for related benzodiazepines . Mass spectrometry (MS) is recommended for molecular weight validation.

Q. How can preliminary pharmacological activity be evaluated for this compound?

- In vitro receptor-binding assays (e.g., GABAA receptor subtypes) and functional assays (e.g., fluorometric intracellular calcium flux) are standard. For neuroactivity, rodent models of anxiety or seizure induction may be employed. Dose-response studies should include pharmacokinetic profiling (e.g., plasma half-life, bioavailability) using LC-MS/MS .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Discrepancies may arise from differences in assay conditions (e.g., cell lines, receptor isoforms) or compound stereochemistry. Systematic replication under standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) is critical. Cross-validate findings using orthogonal methods, such as electrophysiology for receptor modulation vs. behavioral assays .

Q. How can structure-activity relationships (SAR) be explored to improve target selectivity?

- Synthesize analogs with modifications at the 2,2,4-trimethyl or dihydro positions. Evaluate substituent effects on binding affinity using molecular docking (e.g., AutoDock Vina) and compare with experimental IC50 values. Prioritize derivatives showing >10-fold selectivity in receptor subtype screens .

Q. What methodologies address the limited toxicity data for this compound?

- Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathological analysis. For genotoxicity, use Ames tests and micronucleus assays. Long-term safety requires metabolic profiling (e.g., CYP450 inhibition assays) and hepatotoxicity screening via primary hepatocyte cultures .

Q. How can green chemistry principles be applied to its synthesis?

- Replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ catalytic methods (e.g., enzyme-mediated cyclization) to reduce waste. Microwave-assisted synthesis may improve energy efficiency and yield .

Q. Methodological Notes

- Data Interpretation : Cross-reference chromatographic purity (e.g., ≤2.0% total impurities) with biological outcomes to rule out artifact-driven results .

- Structural Validation : Use single-crystal X-ray diffraction to resolve ambiguities in stereochemistry, as seen in analogous 1,5-benzodiazepines .

- Ethical Compliance : Adhere to IACUC protocols for animal studies and disclose all synthetic by-products in publications .

Properties

CAS No. |

35190-57-9 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

2,2,4-trimethyl-1,5-dihydro-1,5-benzodiazepine |

InChI |

InChI=1S/C12H16N2/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h4-8,13-14H,1-3H3 |

InChI Key |

WTUNMSITZSIXDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(NC2=CC=CC=C2N1)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.